

Cross-Validation of Orpinolide's Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name:	Orpinolide
Cat. No.:	B15600899

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A detailed analysis of the synthetic withanolide analog, **Orpinolide**, reveals a potent anti-leukemic agent that disrupts cholesterol transport through the direct inhibition of oxysterol-binding protein (OSBP). This guide provides a cross-validation of its mechanism of action by comparing its performance with other known inhibitors of cellular transport and presenting the supporting experimental data.

Orpinolide, a synthetic derivative of withanolides, has emerged as a promising therapeutic candidate for leukemia.^[1] Its cytotoxic effects are attributed to the disruption of Golgi homeostasis and the inhibition of cholesterol biosynthesis.^[1] Through a series of advanced experimental approaches, the direct molecular target of **Orpinolide** has been identified as OSBP, a key player in the transport of cholesterol and phosphatidylinositol 4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus.^{[2][3]}

Comparative Performance Analysis

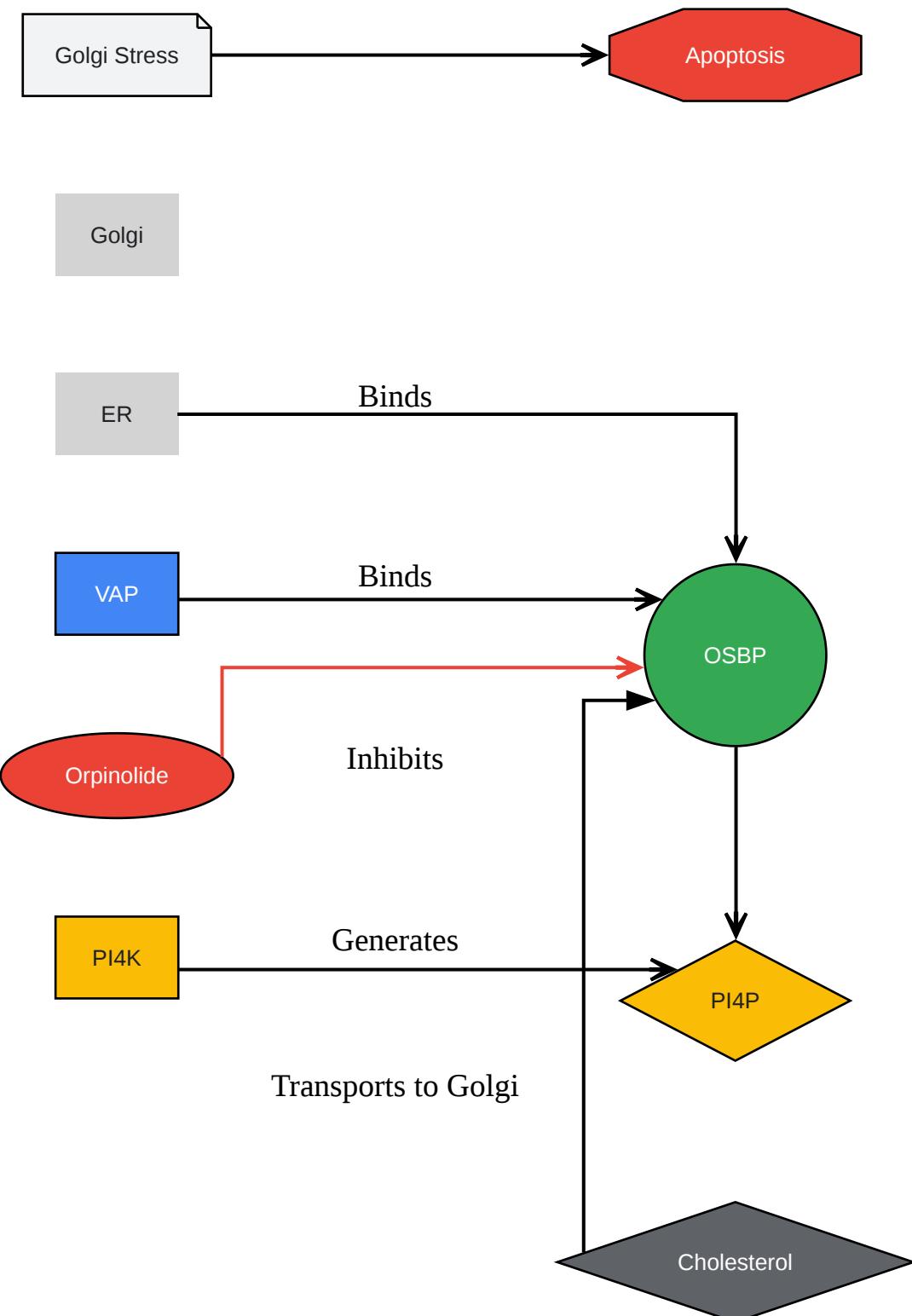
The anti-leukemic efficacy of **Orpinolide** has been quantified across various leukemia cell lines, demonstrating potent cytotoxic effects at nanomolar concentrations. To contextualize its performance, this section compares the half-maximal effective concentration (EC50) of **Orpinolide** with that of OSW-1, a natural product and known OSBP inhibitor, and Brefeldin A, a fungal metabolite that disrupts the Golgi apparatus, a downstream effector of **Orpinolide**'s target.

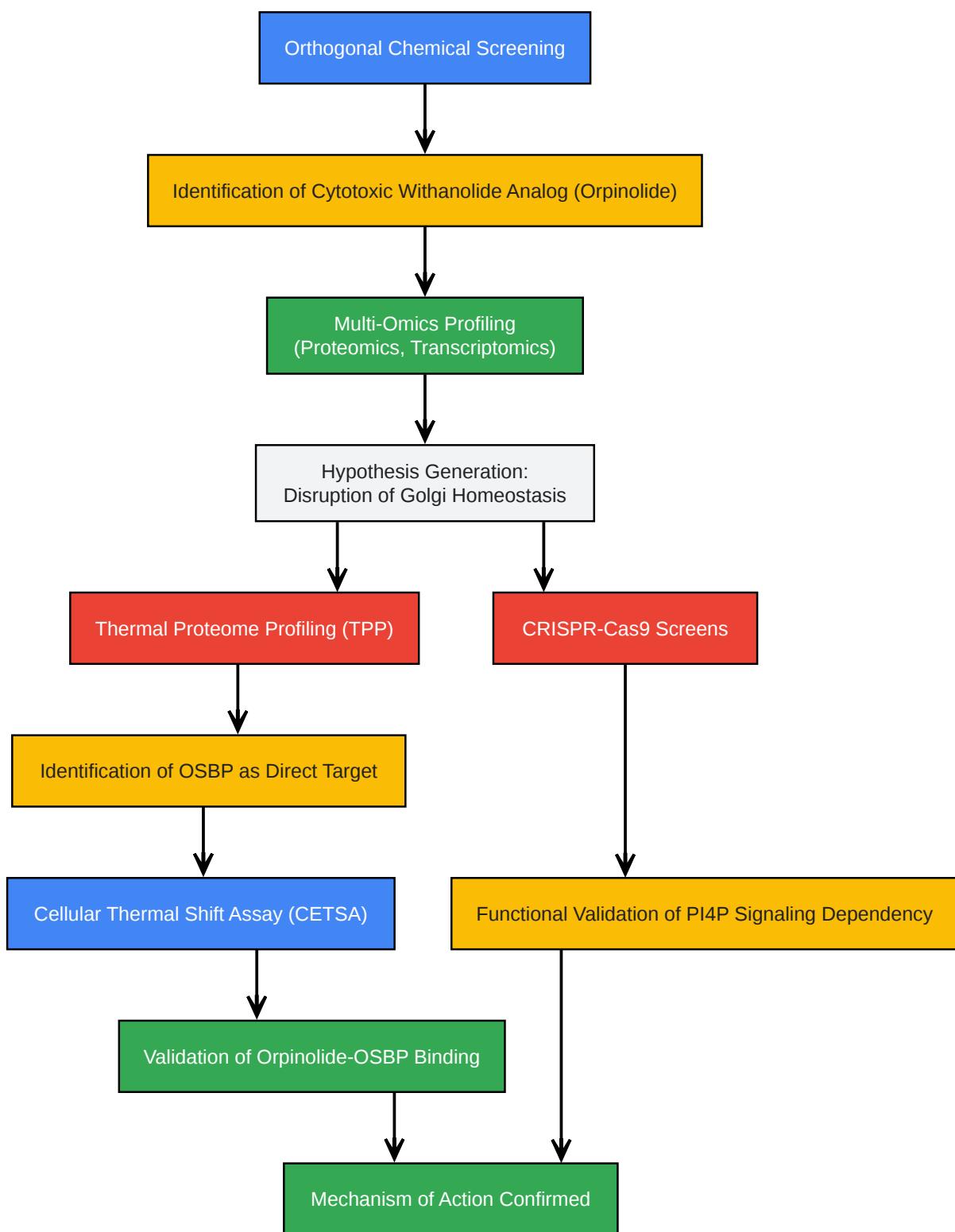
Compound	KBM7	MV4-11	Jurkat	LOUCY	MOLT4	K562	HL-60
Orpinolid e (EC50, nM)	79.7	265.3	30.7	158.5	119.5	-	-
OSW-1 (IC50, pM)	-	-	-	-	-	-	6-55
Brefeldin A derivative (IC50, μM)	-	-	-	-	-	0.84	-

Table 1: Comparative Cytotoxicity of **Orpinolide** and Alternative Compounds. The table presents the half-maximal effective/inhibitory concentrations (EC50/IC50) of **Orpinolide**, OSW-1, and a Brefeldin A derivative in various leukemia cell lines. **Orpinolide** data was obtained after 72 hours of treatment.^[1] OSW-1 exhibits potent cytotoxicity in the picomolar range in HL-60 cells.^[4] A derivative of Brefeldin A shows an IC50 of 0.84 μM in K562 cells.^[5] A direct comparison of potency is challenging due to variations in cell lines and experimental conditions.

Mechanism of Action: Signaling Pathway

Orpinolide exerts its therapeutic effect by directly binding to and inhibiting OSBP. This inhibition disrupts the crucial exchange of cholesterol for PI4P at the ER-Golgi membrane contact sites. The subsequent accumulation of PI4P and depletion of cholesterol in the Golgi apparatus leads to Golgi stress, disruption of cellular transport, and ultimately, apoptosis of the leukemia cells.



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